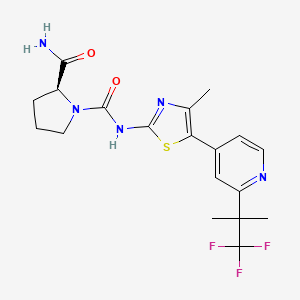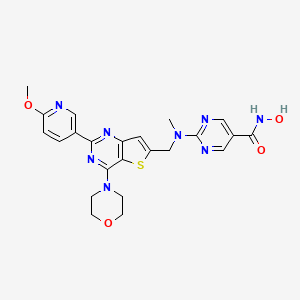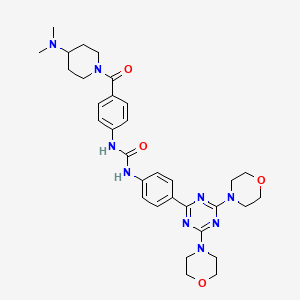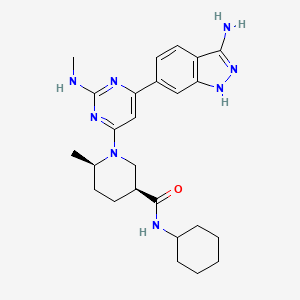
Ilorasertib
Übersicht
Beschreibung
Ilorasertib ist ein niedermolekularer Inhibitor, der auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht wurde. Es ist bekannt für seine Fähigkeit, mehrere Kinasen zu hemmen, darunter Aurora-Kinasen, vaskuläre endotheliale Wachstumsfaktorrezeptoren und Thrombozytenwachstumsfaktorrezeptoren . Diese Kinasen spielen eine entscheidende Rolle bei der Zellteilung und Angiogenese, was this compound zu einem vielversprechenden Kandidaten für die Krebstherapie macht.
Wissenschaftliche Forschungsanwendungen
Ilorasertib wurde ausgiebig auf sein Potenzial in der Krebstherapie untersucht. Es hat sich in präklinischen und klinischen Studien für die Behandlung von akuter myeloischer Leukämie, myelodysplastischem Syndrom und verschiedenen soliden Tumoren als vielversprechend erwiesen . Seine Fähigkeit, mehrere Kinasen zu hemmen, macht es zu einem vielseitigen Werkzeug in der Krebsforschung, da es verschiedene Wege angreifen kann, die am Tumorwachstum und -fortschritt beteiligt sind .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an Aurora-Kinasen A, B und C bindet und diese hemmt. Diese Störung der Kinaseaktivität beeinträchtigt die Montage des mitotischen Spindel-Apparats und die Chromosomensegregation, was letztendlich die Zellteilung und Proliferation in Tumorzellen hemmt . Darüber hinaus hemmt this compound vaskuläre endotheliale Wachstumsfaktorrezeptoren und Thrombozytenwachstumsfaktorrezeptoren, was die Angiogenese und das Tumorwachstum reduzieren kann .
Wirkmechanismus
Target of Action
Ilorasertib, also known as ABT-348, is a potent, orally active, and ATP-competitive inhibitor . It primarily targets the Aurora kinases (A, B, and C), VEGF receptors, PDGF receptors, and the Src families of tyrosine kinases . Aurora kinases are key regulators of mitosis and meiosis . VEGF and PDGF receptors are involved in angiogenesis and cell growth, respectively. The Src family of tyrosine kinases plays a role in cell proliferation, survival, and differentiation .
Mode of Action
This compound inhibits its targets by mimicking ATP, the energy currency of the cell . It shows in vitro potency against a panel of cancer-related kinases, with greater potency for inhibiting binding and cellular autophosphorylation of Aurora B and C . As with inhibition of Aurora kinase activity, inhibition of VEGFR/PDGFR kinases in biochemical assays correlated with inhibition of cellular autophosphorylation of targeted kinases for VEGFR2, FLT-3, CSF-1R, c-KIT, and PDGFR-α and PDGFR-β .
Biochemical Pathways
The inhibition of Aurora kinases by this compound affects the mitotic and meiotic processes, disrupting cell division . The inhibition of VEGF and PDGF receptors can lead to reduced angiogenesis and cell growth, respectively . By inhibiting the Src family of tyrosine kinases, this compound can affect cell proliferation, survival, and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound appear to be dose-proportional, with a half-life of approximately 15 hours . There is no interaction reported with azacitidine, a commonly used drug in the treatment of myelodysplastic syndromes .
Result of Action
This compound has demonstrated clinical responses in patients with acute myelogenous leukemia (AML), indicating its potential antileukemic activity . It inhibits biomarkers for Aurora kinase and VEGF receptors . The inhibition of these targets can lead to disrupted cell division, reduced angiogenesis, and altered cell growth, proliferation, survival, and differentiation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ilorasertib kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung von Schlüsselintermediaten beinhaltet. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
In industrieller Umgebung beinhaltet die Produktion von this compound die Skalierung des Labor-Syntheseprozesses. Dies umfasst die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um die Effizienz zu maximieren und die Kosten zu minimieren. Das Endprodukt wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt, um pharmazeutische Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ilorasertib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül modifizieren und möglicherweise seine Aktivität verändern.
Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren, was sich auf die Eigenschaften der Verbindung auswirkt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen beinhalten in der Regel kontrollierte Temperaturen und die Verwendung inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen funktionellen Gruppen ab. Beispielsweise könnte Oxidation zu hydroxylierten Derivaten führen, während Substitution eine Reihe von Analogen mit unterschiedlichen pharmakologischen Eigenschaften erzeugen könnte .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Alisertib: Ein weiterer Aurora-Kinase-Inhibitor, der hauptsächlich die Aurora A-Kinase angreift.
Danusertib: Ein Pan-Aurora-Kinase-Inhibitor mit einem breiteren Wirkungsspektrum.
Tozasertib: Ein Inhibitor von Aurora-Kinasen und anderen Kinasen, die an der Zellzyklusregulation beteiligt sind.
Einzigartigkeit
Die Einzigartigkeit von Ilorasertib liegt in seiner Fähigkeit, mehrere Kinasen mit hoher Potenz zu hemmen, insbesondere Aurora-Kinasen B und C. Diese breite Aktivität macht es zu einem wertvollen Kandidaten für die Behandlung verschiedener Krebsarten, insbesondere solcher mit Überexpression dieser Kinasen .
Eigenschaften
IUPAC Name |
1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHKIQPVPYJNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153718 | |
| Record name | Ilorasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227939-82-3 | |
| Record name | Ilorasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227939823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ilorasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ilorasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILORASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L5D03D975 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Q1: What are the primary molecular targets of Ilorasertib and how does its interaction with these targets lead to potential anti-cancer effects?
A1: this compound functions as a potent inhibitor of multiple kinases, primarily targeting Aurora kinases A, B, and C, as well as vascular endothelial growth factor receptors (VEGFRs) []. These kinases play crucial roles in various cellular processes, including cell cycle regulation (Aurora kinases) and angiogenesis (VEGFRs). By inhibiting Aurora kinases, this compound can disrupt the formation of the mitotic spindle and chromosome segregation during cell division, ultimately leading to cell cycle arrest and apoptosis in tumor cells []. Additionally, inhibiting VEGFRs can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby limiting tumor growth and progression [].
Q2: How was the pharmacodynamic activity of this compound assessed in preclinical and clinical settings, and what were the key findings?
A2: Researchers investigated the pharmacodynamics of this compound by measuring changes in specific biomarkers following treatment [, ]. In a Phase 1 dose-escalation study, pharmacodynamic assessments included evaluating changes in diastolic blood pressure (ΔDBP), changes in plasma placental growth factor levels (ΔPlGF), and changes in the percentage of phosphorylated histone H3 (Δ%pHH3) in skin biopsies []. These biomarkers were chosen based on their association with the activity of this compound's target kinases. Significant correlations were observed between this compound exposure and changes in these pharmacodynamic biomarkers, supporting the on-target activity of the drug in patients [, ].
Q3: What is the rationale for investigating this compound specifically in patients with CDKN2A-deficient tumors, and what were the preliminary findings from this research?
A3: CDKN2A is a tumor suppressor gene that plays a crucial role in cell cycle regulation. Tumors with CDKN2A deficiency may exhibit increased sensitivity to Aurora kinase inhibitors like this compound due to their reliance on alternative cell cycle control mechanisms. In a study involving patients with solid tumors harboring confirmed CDKN2A disruption, this compound demonstrated promising antitumor activity []. Researchers observed changes in individual tumor lesion volumes after treatment, suggesting a potential therapeutic benefit in this specific patient population [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)



![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)
![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)


